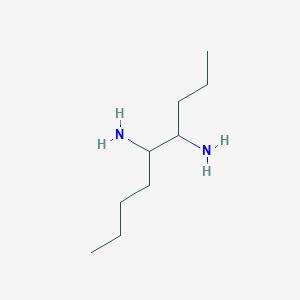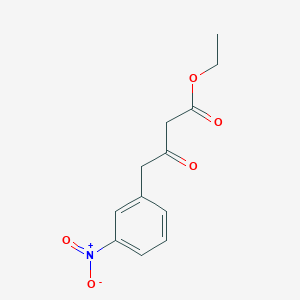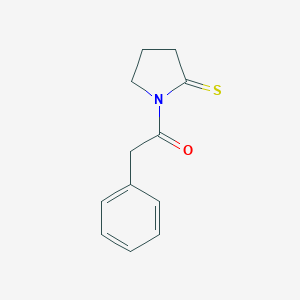
2-Fluoro-4-iodobenzoic acid
Vue d'ensemble
Description
2-Fluoro-4-iodobenzoic acid is a compound of significant interest in synthetic chemistry due to its potential as a building block for the development of various heterocyclic scaffolds and its utility in organic synthesis. This compound, characterized by the presence of both fluorine and iodine atoms on the benzene ring, plays a crucial role in facilitating diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives involves starting materials such as 2-amino-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection. These processes are noted for their low production costs and mild reaction conditions, making them suitable for commercial-scale production (Zhao, Zhang, & Tao, 2010).
Molecular Structure Analysis
Structural characterization and analysis of fluorinated benzoic acid compounds and their complexes have been conducted using techniques such as X-ray crystallography, revealing intricate details about their crystal packing and molecular interactions. These analyses provide insights into the molecular geometry and the nature of bonding within these compounds, facilitating their application in further chemical synthesis and materials science (Li et al., 2015).
Chemical Reactions and Properties
2-Fluoro-4-iodobenzoic acid and related compounds exhibit a broad range of chemical reactivities, such as participation in oxidation reactions facilitated by iodine(III) mediated processes. These reactions are pivotal for the synthesis of complex organic molecules, including the creation of heterocyclic compounds with potential applications in drug discovery and material science (Nicolaou, Montagnon, Baran, & Zhong, 2002).
Physical Properties Analysis
The physical properties of 2-Fluoro-4-iodobenzoic acid derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role in solid-phase synthesis and the development of metal-organic frameworks (Vizuet et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-4-iodobenzoic acid, such as reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and its role as a precursor for further chemical modifications, are foundational for its utility in organic synthesis. These properties enable the construction of complex organic molecules with specific functional groups, facilitating research and development in pharmaceuticals, agrochemicals, and materials science (Zhdankin et al., 2022).
Applications De Recherche Scientifique
-
Organic Synthesis
-
Drug Delivery Systems
-
Imaging Studies
-
Preparation of Quinolonic Acids
-
Generation of Electron Transfer Dissociation (ETD) Reagents
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodobenzoic acid | |
CAS RN |
124700-40-9 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




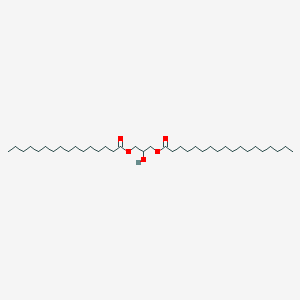
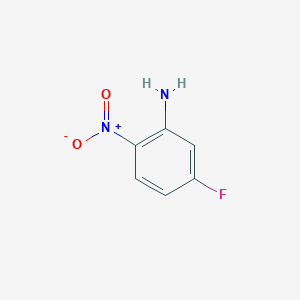
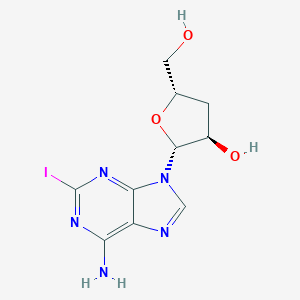
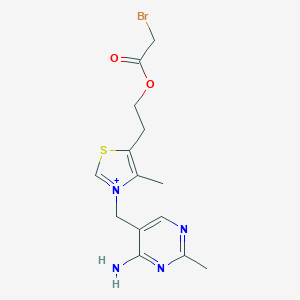
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
